

Spectroscopic Profile of 1,4-Pentadien-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Pentadien-3-ol

Cat. No.: B123337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-pentadien-3-ol**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The spectroscopic data provides a detailed fingerprint of the molecular structure of **1,4-pentadien-3-ol**, confirming the presence of key functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the different types of protons and their neighboring environments. The spectrum for **1,4-pentadien-3-ol** was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
5.95 - 5.80	m	=CH-	
5.30 - 5.10	m	=CH ₂	
4.60 - 4.50	m	CH-OH	
2.10 (broad)	s	-OH	

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (δ) (ppm)	Assignment
138.5	=CH-
115.0	=CH ₂
72.0	CH-OH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of **1,4-pentadien-3-ol** was obtained from a neat liquid sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 (broad)	Strong	O-H stretch (alcohol)
3080	Medium	=C-H stretch (alkene)
1645	Medium	C=C stretch (alkene)
1420	Medium	C-H bend (alkene)
1010	Strong	C-O stretch (alcohol)
990, 920	Strong	=C-H bend (alkene, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of **1,4-pentadien-3-ol** was obtained by electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
84	25	[M] ⁺ (Molecular Ion)
83	100	[M-H] ⁺
57	85	[M-C ₂ H ₃] ⁺
55	80	[M-CHO] ⁺
41	75	[C ₃ H ₅] ⁺
39	60	[C ₃ H ₃] ⁺
29	50	[C ₂ H ₅] ⁺
27	90	[C ₂ H ₃] ⁺

Experimental Protocols

The following sections describe the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **1,4-pentadien-3-ol** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.6 mL) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Approximately 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans for a good signal-to-noise ratio.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Approximately 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-2048 scans.
- Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **1,4-pentadien-3-ol** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a diamond ATR accessory.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Data Format: Transmittance or Absorbance.

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

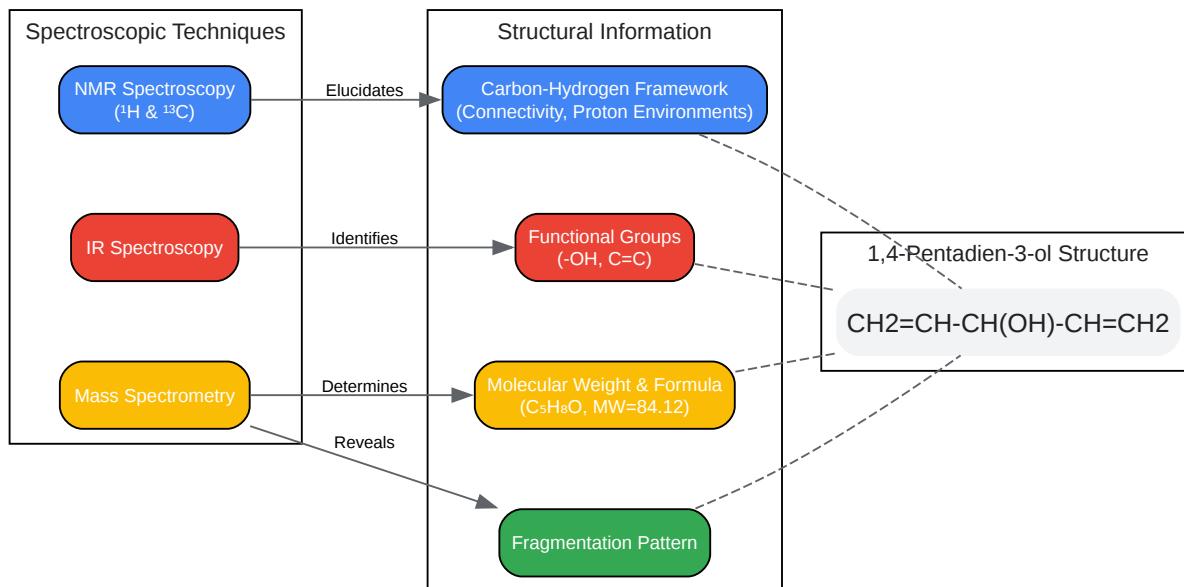
Sample Introduction: The volatile sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system.

Instrumentation: A GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD or equivalent).

GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.


MS Parameters (Electron Ionization - EI):

- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 20 - 200.
- Scan Speed: Normal.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **1,4-pentadien-3-ol**. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural features of **1,4-pentadien-3-ol** they help to identify.

[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic techniques with structural information for **1,4-pentadien-3-ol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Pentadien-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123337#spectroscopic-data-of-1-4-pentadien-3-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com